6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[44]nonane-2,4-dione is a spirocyclic compound with a unique structure that includes a diazaspiro nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione can be achieved through enantio- and diastereo-selective methods. One approach involves the asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries . Another method includes the use of P2O5-promoted cyclization of di[aryl(hetaryl)methyl] malonic acids .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amine and imide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or activating biological pathways. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[44]nonane-2,4-dione is unique due to its specific diazaspiro nonane core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
9-(aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-12-7(13)9(11-8(12)14)4-2-3-6(9)5-10/h6H,2-5,10H2,1H3,(H,11,14) |
InChI Key |
AHUVINLATSKSIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CCCC2CN)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.